2-Bromo-6-cyclopropoxyaniline
Description
2-Bromo-6-cyclopropoxyaniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a cyclopropoxy group (-O-cyclopropane) at the 6-position of the aromatic ring.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-6-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
MAOMMGSVAWTRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropoxyaniline typically involves a multi-step process One common method starts with the bromination of aniline to form 2-bromoanilineThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-cyclopropoxyaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Bromo-6-cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
*EDG = Electron-Donating Group; †EWG = Electron-Withdrawing Group; ‡Cyclopropoxy’s electronic effects depend on ring conjugation.
Key Observations:
- Steric Effects: The cyclopropoxy group introduces significant steric hindrance compared to smaller substituents like methoxy or fluorine. This bulkiness may reduce reactivity in nucleophilic aromatic substitution or coupling reactions .
- Electronic Effects: While methoxy is a strong EDG via resonance, the cyclopropoxy group’s electron-donating capability is attenuated by the strained cyclopropane ring. This results in a weaker directing effect compared to methoxy but stronger than fluorine (an EWG) .
- Solubility: Methoxy and cyclopropoxy groups enhance solubility in polar solvents compared to halogens or methyl groups. However, cyclopropoxy’s hydrophobicity may limit solubility relative to methoxy .
Positional and Functional Group Impact
- Ortho-Substituents (Br and -O-cPr): In this compound, the bromine and cyclopropoxy groups occupy adjacent positions, creating a sterically crowded environment. This contrasts with 2-Bromo-4-fluoro-6-methylaniline, where substituents are distributed across the ring, minimizing steric clashes .
- Nitro vs. Cyclopropoxy: 2-Bromo-6-methoxy-4-nitroaniline () features a nitro group (strong EWG) at position 4, which dramatically reduces electron density at the aromatic ring. Cyclopropoxy lacks this deactivating effect, making the hypothetical compound more reactive toward electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
